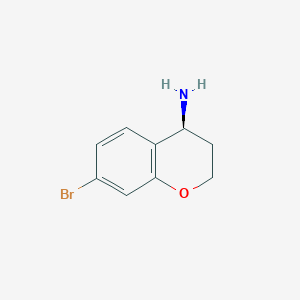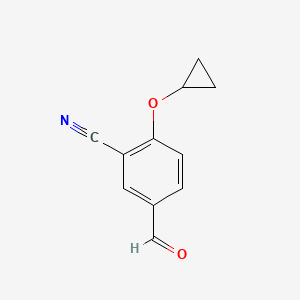
2-Cyclopropoxy-5-formylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-5-formylbenzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a benzonitrile ring, with a formyl group at the 5-position. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-formylbenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-5-formylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Cyclopropoxy-5-carboxybenzonitrile.
Reduction: 2-Cyclopropoxy-5-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-5-formylbenzonitrile has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-5-formylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications it is used for.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropoxybenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzonitrile: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-5-formylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c12-6-9-5-8(7-13)1-4-11(9)14-10-2-3-10/h1,4-5,7,10H,2-3H2 |
Clave InChI |
JYUSIEVAIFJAOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C=C(C=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
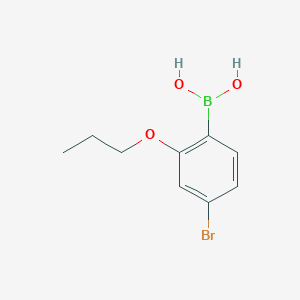
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
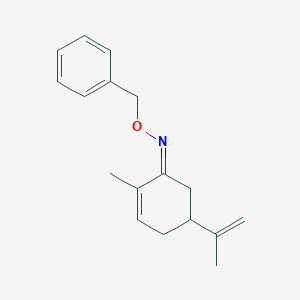
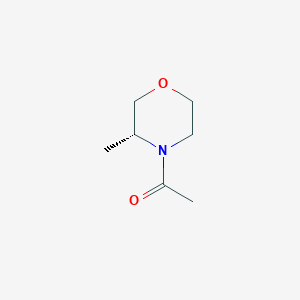
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
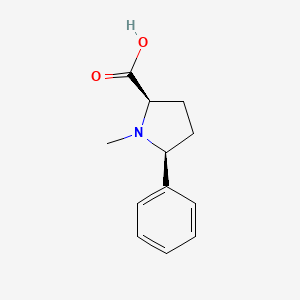
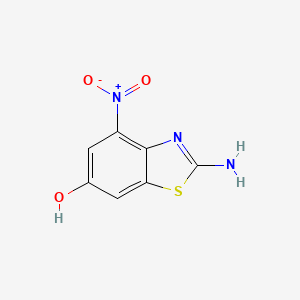
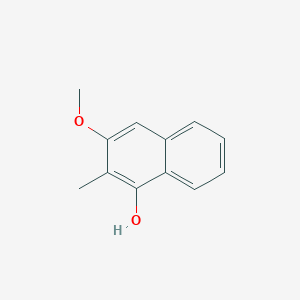

![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)
